molecular formula C13H20N2O2 B2613343 3-[3-(4-morpholinyl)propoxy]Benzenamine CAS No. 925920-62-3

3-[3-(4-morpholinyl)propoxy]Benzenamine

Cat. No.: B2613343
CAS No.: 925920-62-3
M. Wt: 236.315
InChI Key: CLOMNCVMQMUQGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(4-Morpholinyl)propoxy]Benzenamine typically involves the reaction of 3-bromoaniline with 3-(4-morpholinyl)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-[3-(4-Morpholinyl)propoxy]Benzenamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(4-Morpholinyl)propoxy]Benzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can engage in hydrogen bonding and hydrophobic interactions with target proteins, modulating their activity. The benzenamine moiety can participate in electron-donating or withdrawing interactions, influencing the compound’s overall biological activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

    3-[3-(4-Piperidinyl)propoxy]Benzenamine: Similar structure but with a piperidine ring instead of a morpholine ring.

    3-[3-(4-Pyrrolidinyl)propoxy]Benzenamine: Contains a pyrrolidine ring instead of a morpholine ring.

    3-[3-(4-Piperazinyl)propoxy]Benzenamine: Features a piperazine ring in place of the morpholine ring.

Uniqueness: 3-[3-(4-Morpholinyl)propoxy]Benzenamine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable scaffold for drug design and development.

Properties

IUPAC Name

3-(3-morpholin-4-ylpropoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c14-12-3-1-4-13(11-12)17-8-2-5-15-6-9-16-10-7-15/h1,3-4,11H,2,5-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOMNCVMQMUQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCOC2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.